Methoxy Red

Vue d'ensemble

Description

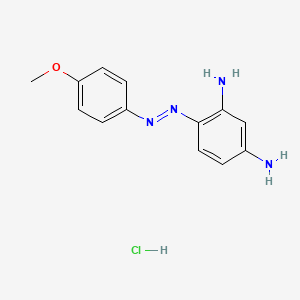

Methoxy Red, also known as ortho-dimethoxyazoxybenzene, is a red-colored azo dye with the molecular formula C13H15ClN4O and a molecular weight of 278.74 g/mol. This compound is widely used in various fields of research and industry due to its distinct physical and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methoxy Red can be synthesized through various methods. One common approach involves the reaction of methyl-phenoxide with oxoethanoic acid in the presence of sulfuric acid, iodine, and red phosphorus. The reaction is carried out in glacial acetic acid at 50°C, followed by filtration and pH adjustment to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, ensuring the compound meets the required standards for its applications.

Analyse Des Réactions Chimiques

Types of Reactions

Methoxy Red undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: The compound can be reduced to its corresponding amines using reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride.

Substitution: this compound can participate in substitution reactions, particularly electrophilic substitution on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium bis(2-methoxyethoxy)aluminum hydride is a commonly used reducing agent.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amines.

Applications De Recherche Scientifique

Biological Staining

Methoxy Red is primarily recognized for its application in biological staining, particularly in histological studies. Its vibrant color and stability enhance visibility in microscopy, making it suitable for various biological samples.

Case Study: Staining of Amyloid Plaques

A significant application of this compound is in the imaging of amyloid plaques associated with Alzheimer's disease (AD). Methoxy-X04, a derivative of this compound, has been shown to effectively stain amyloid beta (Aβ) fibrils in living transgenic mice.

- Key Findings :

| Application | Methodology | Results |

|---|---|---|

| Amyloid Plaque Imaging | Multiphoton Microscopy | High contrast images of plaques in living mice |

Imaging Techniques

The utility of this compound extends to advanced imaging techniques, including positron emission tomography (PET). The compound's lipophilicity and small size facilitate its ability to penetrate biological membranes, making it a candidate for in vivo imaging studies.

Case Study: PET Imaging Agent

Research indicates that Methoxy-X04 can be utilized as a PET imaging agent for the visualization of amyloid deposits in human studies.

| Application | Technique | Findings |

|---|---|---|

| PET Imaging | Carbon-11 Labeling | Viable candidate for human studies |

Materials Science

In addition to its biological applications, this compound is also employed in materials science, particularly in the development of stimuli-responsive hydrogels.

Case Study: Smart Drug Delivery Systems

Methoxy-substituted azobenzenes have been integrated into hydrogels for controlled drug release applications. These materials respond to external stimuli such as light and temperature.

- Key Findings :

| Application | Material Type | Mechanism |

|---|---|---|

| Drug Delivery | Stimuli-responsive Hydrogels | Light and temperature-responsive release |

Analytical Techniques

This compound is also utilized in various analytical techniques for protein detection and quantification.

Case Study: Protein Staining Techniques

The dye has been compared with other fluorescent dyes for its effectiveness in staining proteins during electrophoresis.

- Key Findings :

| Application | Technique | Advantages |

|---|---|---|

| Protein Detection | SDS-PAGE and Western Blotting | High sensitivity and compatibility with further analysis |

Mécanisme D'action

The mechanism of action of Methoxy Red involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding can alter the structure and function of these molecules, leading to various biological effects. The exact pathways involved depend on the specific application and context in which this compound is used .

Comparaison Avec Des Composés Similaires

Methoxy Red can be compared to other azo dyes, such as Congo Red and Chrysamine-G. While all these compounds share similar structural features, this compound is unique due to its smaller size and higher lipophilicity, which enhances its binding affinity and specificity . Other similar compounds include:

Congo Red: Larger and less lipophilic compared to this compound.

Chrysamine-G: Similar binding affinity but larger in size and less lipophilic.

Conclusion

This compound is a versatile compound with significant applications in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific studies and industrial processes.

Activité Biologique

Methoxy Red, a methoxy-substituted derivative of the redox-active compound, has garnered interest for its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound is structurally characterized by the presence of methoxy groups that enhance its reactivity and biological properties. The methoxy substitution is known to influence the compound's pharmacological effects, particularly in cancer and neurodegenerative diseases.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. Research indicates that compounds with methoxy substitutions can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

- Case Study : In a study assessing the antioxidant capacity of various methoxy-substituted compounds, this compound demonstrated a high capacity to reduce reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

2. Anticancer Properties

The anticancer activity of this compound has been explored in several studies. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

- Mechanism of Action : this compound's mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death. This was evidenced by cell cycle analysis showing significant accumulation in the G2/M phase upon treatment with this compound .

- Data Table : Anticancer efficacy against various cell lines is summarized below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Microtubule disruption |

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 12 | ROS generation and cell cycle arrest |

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound, particularly against neurodegenerative diseases like Alzheimer's.

- Research Findings : In human neuroblastoma cells (SH-SY5Y), this compound exhibited protective effects against amyloid-beta-induced toxicity. Pre-treatment with this compound significantly reduced cell death and oxidative stress markers compared to controls .

- Case Study : A study involving animal models demonstrated that administration of this compound improved cognitive function and reduced neuroinflammation markers, indicating its potential as a therapeutic agent for neurodegenerative disorders .

4. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. It inhibits pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.

- Mechanism : The compound appears to inhibit the NF-kB signaling pathway, which is pivotal in mediating inflammatory responses .

5. Antimicrobial Activity

The antimicrobial activity of this compound has been documented against various pathogens, showcasing its potential as an antimicrobial agent.

Propriétés

Numéro CAS |

68936-13-0 |

|---|---|

Formule moléculaire |

C13H14N4O |

Poids moléculaire |

242.28 g/mol |

Nom IUPAC |

4-[(4-methoxyphenyl)diazenyl]benzene-1,3-diamine |

InChI |

InChI=1S/C13H14N4O/c1-18-11-5-3-10(4-6-11)16-17-13-7-2-9(14)8-12(13)15/h2-8H,14-15H2,1H3 |

Clé InChI |

CICOCOPSWDGVSR-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl |

SMILES canonique |

COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.